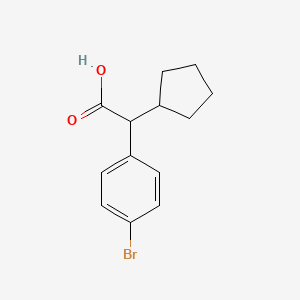

(4-Bromo-phenyl)-cyclopentyl-acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromophenyl)-2-cyclopentylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrO2/c14-11-7-5-10(6-8-11)12(13(15)16)9-3-1-2-4-9/h5-9,12H,1-4H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXBDOMRNBZRJKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(C2=CC=C(C=C2)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of the 4 Bromo Phenyl Cyclopentyl Acetic Acid Scaffold in Organic Synthesis

The (4-Bromo-phenyl)-cyclopentyl-acetic acid scaffold holds potential significance in organic synthesis primarily due to the versatile reactivity of its constituent parts. The 4-bromophenyl group serves as a key functional handle for various carbon-carbon and carbon-heteroatom bond-forming reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings, are commonly employed to modify aryl bromides, allowing for the introduction of a wide array of substituents. This functionalization is crucial for the construction of complex molecular architectures.

The cyclopentyl group, a non-planar saturated ring, can influence the steric and conformational properties of a molecule. Its incorporation can be a strategic element in the design of compounds intended to interact with specific biological targets by providing a defined three-dimensional structure. The acetic acid moiety offers a carboxylic acid functional group that can be readily converted into other functional groups like esters, amides, and alcohols, or it can participate in reactions to extend the carbon chain.

While specific, high-profile applications of this compound in the synthesis of complex natural products or pharmaceuticals are not yet widely documented in publicly available research, its structural components are present in various bioactive molecules. For instance, the related compound, 4-bromophenylacetic acid, is utilized as a building block in the synthesis of pharmaceuticals and agrochemicals. guidechem.com The presence of the bromine atom provides a reactive site for further molecular elaboration, a common strategy in the development of new chemical entities. guidechem.com

Overview of Research Trajectories for Aryl Acetic Acid Derivatives

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

Historically and currently, a primary focus of research on aryl acetic acids has been their application as non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov Compounds like ibuprofen (B1674241) and diclofenac (B195802) are well-known examples. The anti-inflammatory effect of these compounds is primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins. orientjchem.org Research in this area continues with the aim of developing new NSAIDs with improved efficacy and reduced side effects, particularly gastrointestinal issues. tandfonline.com This often involves the synthesis of new derivatives with modified aryl or acetic acid portions to fine-tune their biological activity and pharmacokinetic properties.

Intermediates in Pharmaceutical Synthesis

Beyond their direct therapeutic use, aryl acetic acids are valuable intermediates in the synthesis of a wide range of pharmaceutical agents. The carboxylic acid group can be readily transformed into amides, esters, and other functional groups, making them versatile starting materials. For example, derivatives of 4-bromophenylacetic acid have been used in the synthesis of hydrazone derivatives, which are being investigated for various biological activities. wikipedia.org The development of new synthetic methodologies for the preparation and functionalization of aryl acetic acids is an active area of research. wikipedia.orggoogle.com

Approaches to Bromo-Substituted Phenyl Acetic Acid Moieties

Exploration of Novel Biological Activities

Researchers are continuously exploring new biological applications for aryl acetic acid derivatives beyond their anti-inflammatory properties. Studies have investigated their potential as antibacterial, anticonvulsant, and anticancer agents. orientjchem.org The structural diversity that can be achieved by modifying the aryl group and the acetic acid side chain allows for the creation of large libraries of compounds for screening against various biological targets. The development of chiral α-aryl acetic acids is also a significant area of research, as the stereochemistry can have a profound impact on biological activity. researchgate.net

Chemical Reactivity and Mechanistic Investigations of 4 Bromo Phenyl Cyclopentyl Acetic Acid

Transformations Involving the Carboxylic Acid Functionality

The carboxylic acid group is a versatile functional group that readily undergoes transformations such as esterification, amidation, and decarboxylation. These reactions provide pathways to modify the core structure of (4-Bromo-phenyl)-cyclopentyl-acetic acid, leading to compounds with altered physical and chemical properties.

Esterification Reactions

Esterification is a fundamental reaction of carboxylic acids, converting them into esters. A common and direct method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. For the analogous compound, 4-bromophenylacetic acid, esters like methyl 4-bromophenylacetate and ethyl 4-bromophenylacetate are synthesized by refluxing the acid with the corresponding alcohol (methanol or ethanol) and a catalytic amount of sulfuric acid wikipedia.org. This acid-catalyzed equilibrium reaction is typically driven to completion by using the alcohol as the solvent, thus providing a large excess, or by removing the water formed during the reaction masterorganicchemistry.com.

The mechanism involves protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product and regenerate the acid catalyst.

Table 1: Representative Conditions for Fischer Esterification

| Reactant | Alcohol | Catalyst | Conditions | Product |

| This compound | Methanol | H₂SO₄ (catalytic) | Reflux | Methyl (4-bromo-phenyl)-cyclopentyl-acetate |

| This compound | Ethanol | TsOH (catalytic) | Reflux, Dean-Stark trap | Ethyl (4-bromo-phenyl)-cyclopentyl-acetate |

Amidation and Peptide Coupling Analogues

The carboxylic acid moiety of this compound can be converted into an amide via reaction with a primary or secondary amine. This transformation typically requires the activation of the carboxylic acid, as direct reaction with an amine is generally slow. This is analogous to the formation of peptide bonds in protein synthesis. A wide array of coupling reagents has been developed to facilitate this process efficiently, minimizing side reactions and racemization if chiral centers are present uantwerpen.beluxembourg-bio.com.

Commonly used coupling reagents include carbodiimides like dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC), as well as phosphonium and uronium salts such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), HBTU, and TBTU peptide.com. These reagents react with the carboxylic acid to form a highly reactive acyl-intermediate, which is then readily attacked by the amine nucleophile to form the amide bond. Additives like 1-hydroxybenzotriazole (HOBt) are often used in conjunction with carbodiimides to suppress side reactions and reduce the risk of racemization peptide.com.

Table 2: Common Reagents for Amide Bond Formation

| Coupling Reagent | Additive (Optional) | Base (if required) | Key Features |

| DCC / DIC | HOBt, Oxyma Pure® | - | Widely used, byproduct of DCC is insoluble. |

| HBTU / TBTU | - | DIPEA, NMM | Fast reaction rates, low racemization. peptide.com |

| BOP | - | DIPEA, NMM | Excellent for hindered couplings, but produces a carcinogenic byproduct. |

| PyBOP | HOAt | DIPEA, NMM | High reactivity, useful for challenging couplings. |

The general procedure involves dissolving the carboxylic acid in a suitable solvent, adding the coupling reagent and any additives, followed by the addition of the amine. A non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is often required when using aminium/uronium or phosphonium salt reagents or when the amine is used as a salt luxembourg-bio.com.

Decarboxylative Processes

Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), is a reaction that arylacetic acids can undergo under specific conditions. While simple thermal decarboxylation requires high temperatures, the reaction can be facilitated through oxidative methods. These processes often proceed under milder conditions and can yield valuable synthetic products like aldehydes and ketones chemrevlett.comsci-hub.se.

For various arylacetic acids, oxidative decarboxylation can be achieved using oxidants such as potassium persulfate (K₂S₂O₈) in water, often without the need for a transition metal catalyst sci-hub.se. Other methods employ visible-light photocatalysis, which allows for the decarboxylation and subsequent oxidation under mild, ambient conditions rsc.orgrsc.org. These reactions are believed to proceed via the formation of a radical intermediate following the loss of CO₂, which is then oxidized to a carbocation and subsequently converted to the corresponding aldehyde or ketone. The specific product depends on the structure of the starting material and the reaction conditions.

Reactions at the 4-Bromophenyl Moiety

The bromine atom on the phenyl ring serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through transition-metal-catalyzed cross-coupling reactions. Nucleophilic aromatic substitution is another potential pathway, though its feasibility is highly dependent on the electronic nature of the aromatic ring.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The 4-bromophenyl group of the title compound is an ideal substrate for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is one of the most powerful and widely used methods for forming C-C bonds berkeley.eduwikipedia.orglibretexts.org. This reaction would allow for the coupling of this compound with a variety of aryl or vinyl boronic acids or esters.

The catalytic cycle of the Suzuki reaction generally involves three key steps berkeley.edulibretexts.org:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) intermediate.

Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide and forming a new organopalladium(II) complex.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond in the product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

A variety of palladium sources, ligands, and bases can be employed, and the reaction conditions are often mild and tolerant of many functional groups, including the carboxylic acid moiety libretexts.orgikm.org.my.

Table 3: Typical Components of a Suzuki-Miyaura Reaction

| Component | Examples | Role |

| Palladium Precatalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Source of the active Pd(0) catalyst. |

| Ligand | PPh₃, Buchwald ligands, N-Heterocyclic Carbenes (NHCs) | Stabilizes the Pd center and modulates its reactivity. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaHCO₃ | Activates the organoboron species for transmetalation. |

| Organoboron Reagent | Phenylboronic acid, Vinylboronic acid esters | Provides the organic fragment to be coupled. |

| Solvent | Toluene, Dioxane, DMF, Ethanol/Water | Solubilizes reactants and facilitates the reaction. |

For instance, coupling this compound with phenylboronic acid using a catalyst like Pd(PPh₃)₄ and a base such as sodium carbonate would yield (4-Biphenyl)-cyclopentyl-acetic acid ikm.org.mymdpi.com.

Nucleophilic Aromatic Substitution Considerations

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group, such as a halide, on an aromatic ring with a nucleophile wikipedia.org. However, this reaction generally requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN, -C(O)R) positioned ortho or para to the leaving group libretexts.orgmasterorganicchemistry.com. These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed upon nucleophilic attack libretexts.org.

The this compound molecule lacks such strong electron-withdrawing substituents. The cyclopentyl-acetic acid group is not sufficiently electron-withdrawing to significantly lower the energy of the Meisenheimer intermediate libretexts.org. Therefore, the 4-bromophenyl moiety is generally considered unreactive towards nucleophilic aromatic substitution under standard SNAr conditions. For this reaction to occur, much harsher conditions or alternative mechanisms, such as those involving benzyne intermediates or radical pathways, would be necessary, which are outside the scope of typical SNAr processes nih.gov.

Reactivity of the Cyclopentyl Substituent

However, the α-position to the carboxylic acid is activated. The reactivity of the cyclopentyl substituent is most pronounced at the tertiary C-H bond at the point of attachment to the acetic acid moiety. This position is susceptible to deprotonation under strongly basic conditions, a key step in reactions such as α-arylation.

Under harsh conditions, such as with subcritical methanol, model compounds like cyclopentane carboxylic acid have been shown to decompose, yielding products like cyclopentane, formaldehyde, and methyl acetate researchgate.net. This suggests that under sufficiently high energy input, the cyclopentyl ring itself can undergo fragmentation, although such conditions are not typical for controlled synthetic transformations. The stability of the cyclopentyl ring is a key feature that allows for selective functionalization at other parts of the molecule, such as the α-carbon or the aromatic ring.

Elucidation of Reaction Mechanisms and Intermediates

Understanding the transient species and pathways involved in the reactions of this compound is crucial for optimizing existing synthetic methods and developing new ones. Key mechanistic insights have been gained from studies of related aryl acetic acid derivatives in photoredox catalysis and palladium-catalyzed cross-coupling reactions.

Visible-light photoredox catalysis provides a mild and efficient method for generating radical intermediates from carboxylic acids. princeton.edunih.gov In the case of this compound, this process is initiated by the single-electron oxidation of the corresponding carboxylate anion by an excited photocatalyst. This oxidation event triggers rapid decarboxylation (loss of CO₂) to generate a key radical intermediate.

The resulting intermediate is a tertiary benzylic radical, stabilized by the adjacent phenyl ring and the cyclopentyl group. This type of radical is a valuable synthetic intermediate for forming new carbon-carbon bonds. For instance, it can undergo conjugate addition to electron-deficient alkenes, a process known as a Giese addition. nih.gov The general mechanism is outlined below:

Proposed Mechanism for Photoredox-Catalyzed Radical Formation

| Step | Description | Intermediate |

| 1 | The photocatalyst (PC) absorbs visible light and is excited to PC. | PC |

| 2 | The excited photocatalyst oxidizes the carboxylate of this compound, forming a carboxyl radical. | (4-BrPh)(Cp)CH-COO• |

| 3 | The unstable carboxyl radical undergoes rapid decarboxylation. | CO₂ |

| 4 | A tertiary benzylic radical is formed. | (4-BrPh)(Cp)CH• |

| 5 | The radical intermediate reacts with a suitable substrate (e.g., an activated alkene). | Product |

This table illustrates the general pathway for radical generation from a carboxylic acid precursor via photoredox catalysis.

The stability and reactivity of such benzylic radicals are influenced by factors like ring strain. Studies on analogous systems, such as strained 3-aryl-oxetane radicals, have shown that ring strain can enhance reactivity and influence product distribution by making subsequent reactions irreversible. nih.gov

The palladium-catalyzed α-arylation of aryl acetic acids is a powerful method for creating diaryl acetic acid derivatives. This transformation proceeds through a dienolate intermediate, which is formed by the double deprotonation of the carboxylic acid starting material. nih.govnih.gov

The mechanism, often referred to as a deprotonative cross-coupling process (DCCP), involves several key steps. nih.govorganic-chemistry.org First, a strong base is required to remove both the acidic proton from the carboxyl group and the α-proton. nih.gov This generates a dienolate, which is a highly reactive nucleophile. This dienolate then participates in a palladium-catalyzed cross-coupling cycle with an aryl halide.

For this compound, the α-arylation with a generic aryl bromide (Ar-Br) would proceed as follows:

Catalytic Cycle for Palladium-Catalyzed α-Arylation

| Step | Description | Key Species Involved |

| 1. Oxidative Addition | The active Pd(0) catalyst reacts with the aryl halide (Ar-Br) to form a Pd(II) complex. | LₙPd(0), Ar-Br, Ar-Pd(II)-Br |

| 2. Deprotonation | A strong base deprotonates the carboxylic acid twice to form the dienolate. | (4-BrPh)(Cp)CH-COOH, Base |

| 3. Transmetalation | The dienolate coordinates to the Pd(II) center, displacing the bromide. | Ar-Pd(II)-Br, Dienolate |

| 4. Reductive Elimination | The two organic groups (Ar and the α-carbon of the dienolate) couple, and the C-C bond is formed, regenerating the Pd(0) catalyst. | α-Aryl product, LₙPd(0) |

This table outlines the key steps in the formation of a new C-C bond at the α-position of an aryl acetic acid derivative via a dienolate intermediate.

The choice of base, solvent, and palladium ligand is critical for the success of this reaction, as side reactions like ortho-arylation via C-H activation can be competitive. nih.gov Research has shown that solvents like 1,2-dimethoxyethane (DME) can be effective for these transformations. acs.org

While no specific rearrangement pathways have been documented for this compound under typical conditions, related structural motifs can undergo various named rearrangement reactions. These reactions often require specific functional groups and reaction conditions that are not inherent to the parent molecule but could occur in its derivatives.

For example, if the cyclopentyl ring were to contain a ketone adjacent to a substituted carbon, a Favorskii rearrangement could potentially occur under basic conditions. This reaction involves the formation of a cyclopropanone intermediate followed by ring opening to yield a carboxylic acid derivative with a contracted ring system. researchgate.net

Another potential, though mechanistically distant, pathway could be imagined if the molecule were converted to a 1,2-diketone derivative. Such a structure could undergo a benzilic acid rearrangement upon treatment with a strong base. This reaction involves the 1,2-migration of an aryl or alkyl group to form an α-hydroxy carboxylic acid. libretexts.org

It is important to emphasize that these are hypothetical pathways based on the reactivity of related functional groups. The inherent stability of the this compound structure makes such rearrangements unlikely without prior chemical modification.

Structural Modifications and Derivatization Strategies for 4 Bromo Phenyl Cyclopentyl Acetic Acid Analogues

Synthesis of Advanced Esters and Amides

The carboxylic acid moiety of the parent compound is a primary site for modification. Conversion to esters and amides is a common strategy to alter physicochemical properties such as solubility, stability, and membrane permeability.

Esterification: Esters of related bromophenylacetic acids are typically synthesized through standard acid-catalyzed esterification methods, such as the Fischer esterification. wikipedia.org This reaction involves refluxing the carboxylic acid with an alcohol (e.g., methanol or ethanol) in the presence of a strong acid catalyst, like sulfuric acid. wikipedia.org This straightforward method can be adapted to produce a variety of alkyl and aryl esters.

| Reaction | Reactants | Conditions | Product Type |

| Fischer Esterification | (4-Bromo-phenyl)-cyclopentyl-acetic acid, Alcohol (ROH) | Acid catalyst (e.g., H₂SO₄), Reflux | Ester |

Amidation: The synthesis of amides can be achieved through several routes. One common laboratory method involves the activation of the carboxylic acid with a coupling reagent, followed by reaction with a primary or secondary amine. Alternatively, amides can be formed by treating an ester with an amine, sometimes facilitated by heat or specific catalysts. google.comrsc.org An improved method for converting organic esters into their corresponding amides involves heating the ester with ammonium formate or the formate salt of a primary or secondary amine at temperatures between 100°C and 160°C. google.com

| Reaction | Reactants | Conditions | Product Type |

| Amide Coupling | This compound, Amine (RNH₂) | Coupling agent (e.g., DCC, EDC) | Amide |

| From Ester | This compound ester, Amine (RNH₂) | Heat | Amide |

| Formate-mediated | This compound ester, Ammonium formate | Heat (100-160°C) | Amide |

Exploration of Hydrazone Derivatives

Hydrazone derivatives are a significant class of compounds in medicinal chemistry, known for a wide range of biological activities. The synthesis of hydrazones from a carboxylic acid precursor is a well-established, multi-step process.

First, the parent acid is converted to its corresponding methyl or ethyl ester, as described previously. wikipedia.org Next, this ester is refluxed with hydrazine hydrate (N₂H₄·H₂O), which displaces the alcohol moiety to form the carbohydrazide intermediate, 2-((4-bromophenyl)cyclopentyl)acetohydrazide. wikipedia.org In the final step, this hydrazide is condensed with a diverse range of aldehydes or ketones. This reaction typically occurs under reflux in a solvent like ethanol, often with a catalytic amount of acid, to form the final hydrazone product with a characteristic azomethine (–NHN=CH–) group. wikipedia.orgmdpi.com This modular approach allows for the creation of a large library of derivatives by varying the aldehyde or ketone component. wikipedia.org For the related 4-bromophenylacetic acid, at least 19 such hydrazones are known. wikipedia.org

| Step | Starting Material | Reagents | Product |

| 1. Esterification | This compound | Methanol, H₂SO₄ | Methyl (4-bromo-phenyl)-cyclopentyl-acetate |

| 2. Hydrazinolysis | Methyl (4-bromo-phenyl)-cyclopentyl-acetate | Hydrazine hydrate | 2-((4-bromophenyl)cyclopentyl)acetohydrazide |

| 3. Condensation | 2-((4-bromophenyl)cyclopentyl)acetohydrazide | Aldehyde or Ketone (RCHO or RCOR') | Hydrazone derivative |

Conjugation with Complex Scaffolds

The bromine atom on the phenyl ring is a versatile functional group that enables the conjugation of the core structure to more complex molecular scaffolds. This is primarily achieved through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. wikipedia.orgberkeley.edu

The Suzuki coupling creates a carbon-carbon bond between an organohalide (in this case, the bromophenyl group) and an organoboron species, such as a boronic acid or boronate ester. wikipedia.orgorganic-chemistry.org The reaction requires a palladium catalyst and a base. wikipedia.org This methodology is exceptionally robust and tolerant of a wide variety of functional groups, making it ideal for late-stage diversification in the synthesis of complex molecules. mdpi.com By reacting this compound derivatives with various aryl or heteroaryl boronic acids, bi-aryl and more extended conjugated systems can be constructed, significantly expanding the structural diversity and potential biological targets of the analogues. mdpi.com

| Reaction Component | Role | Example |

| Aryl Halide | Electrophile | This compound derivative |

| Organoboron Species | Nucleophile | Phenylboronic acid, Thiopheneboronic acid |

| Palladium Catalyst | Catalyst | Pd(PPh₃)₄ |

| Base | Activator | K₃PO₄, K₂CO₃ |

Introduction of Heterocyclic Moieties

Building on the cross-coupling strategies discussed previously, the bromine atom can be used to introduce a wide array of heterocyclic moieties. Heterocyclic rings are prevalent in pharmaceuticals due to their ability to modulate properties like solubility and receptor binding.

Using the Suzuki-Miyaura reaction, derivatives of this compound can be coupled with various heteroaryl boronic acids (e.g., pyridine, thiophene, furan, or pyrimidine boronic acids) to append these rings directly to the phenyl core. mdpi.com For instance, the arylation of a 5-(4-bromophenyl)-4,6-dichloropyrimidine scaffold has been successfully achieved with several aryl and heteroaryl boronic acids using a Pd(PPh₃)₄ catalyst, demonstrating the feasibility of this approach. mdpi.com This strategy provides a direct route to novel compounds where the bromophenylacetic acid core is integrated with diverse heterocyclic systems.

| Heterocyclic Boronic Acid | Resulting Moiety |

| Pyridine-3-boronic acid | 3-pyridylphenyl |

| Thiophene-2-boronic acid | 2-thienylphenyl |

| Furan-2-boronic acid | 2-furylphenyl |

| Pyrimidine-5-boronic acid | 5-pyrimidinylphenyl |

Related Bromophenyl Acetic Acid Derivatives

The structural and synthetic principles applied to this compound are informed by research on a range of related bromophenyl acetic acid derivatives. These related compounds illustrate alternative substitution patterns and synthetic routes.

3-Bromophenylacetic acid: This positional isomer can be synthesized from 3-bromoacetophenone. chemicalbook.com The process involves reacting 3-bromoacetophenone with sulfur and morpholine, followed by acid-catalyzed hydrolysis to yield the final carboxylic acid. chemicalbook.com Like its 4-bromo counterpart, it serves as an intermediate in chemical synthesis and has been investigated for its properties as an enzyme inhibitor. lookchem.com

(S)-3-(4-Bromophenyl)butanoic Acid: This chiral derivative highlights more advanced synthetic strategies. A scalable, enantioselective synthesis has been developed involving the Michael addition of p-bromophenyl boronic acid to ethyl crotonate, catalyzed by a rhodium complex with a chiral BINAP ligand. orgsyn.org The resulting ester is then hydrolyzed to furnish the enantiomerically pure butanoic acid derivative. orgsyn.org This demonstrates the potential for introducing stereocenters and modifying the acetic acid side chain to create more complex and specific analogues.

| Derivative Name | Key Structural Feature | Synthetic Highlight |

| 3-Bromophenylacetic acid | Bromine at meta-position | Synthesis from 3-bromoacetophenone chemicalbook.com |

| (S)-3-(4-Bromophenyl)butanoic Acid | Chiral center on the side chain | Enantioselective synthesis via rhodium-catalyzed Michael addition orgsyn.org |

Computational Chemistry and Molecular Modeling of 4 Bromo Phenyl Cyclopentyl Acetic Acid Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic behavior of molecules. These methods, rooted in quantum mechanics, allow for the detailed examination of electron distribution and energy levels, which in turn dictate the molecule's stability and reactivity.

Energy Minimization and Conformational Analysis

Before probing the electronic properties, it is crucial to determine the most stable three-dimensional arrangement of the atoms, known as the global minimum energy conformation. (4-Bromo-phenyl)-cyclopentyl-acetic acid possesses several rotatable bonds, leading to a variety of possible spatial arrangements or conformers. guidechem.com

Key Dihedral Angles: The torsional angles around the C-C bonds connecting the cyclopentyl ring, the chiral center, and the phenyl ring are critical in defining the conformational space.

Steric Hindrance: The bulky cyclopentyl and bromo-phenyl groups can lead to steric hindrance, disfavoring certain conformations and influencing the rotational energy barriers.

Intramolecular Interactions: Weak intramolecular interactions, such as hydrogen bonding between the carboxylic acid proton and the bromine atom or the pi-system of the phenyl ring, can also play a role in stabilizing specific conformers.

A thorough conformational analysis reveals a landscape of energy minima and the transition states that connect them, providing a picture of the molecule's flexibility.

| Parameter | Description | Significance |

| Rotatable Bonds | 3 guidechem.com | Defines the degrees of freedom for conformational changes. |

| Hydrogen Bond Donor | 1 (from COOH) guidechem.com | Potential for intramolecular and intermolecular hydrogen bonding. |

| Hydrogen Bond Acceptor | 2 (from C=O and -OH) guidechem.com | Sites for accepting hydrogen bonds, influencing solvation and crystal packing. |

Frontier Molecular Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting chemical reactivity. wikipedia.orgtaylorandfrancis.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals provide critical information about a molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile). youtube.comyoutube.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich bromo-phenyl ring, particularly on the bromine atom and the pi-system. This suggests that the molecule would likely act as a nucleophile at these sites in reactions with electron-deficient species. Conversely, the LUMO is anticipated to be centered on the carboxylic acid group and the anti-bonding orbitals of the phenyl ring, indicating these as the probable sites for nucleophilic attack.

The energy gap between the HOMO and LUMO is a key indicator of chemical stability and reactivity. A large HOMO-LUMO gap generally implies high stability and low reactivity, while a smaller gap suggests the molecule is more prone to chemical reactions.

| Orbital | Predicted Localization | Implied Reactivity |

| HOMO | Bromo-phenyl ring, Bromine atom | Nucleophilic character, site of electrophilic attack |

| LUMO | Carboxylic acid group, Phenyl ring | Electrophilic character, site of nucleophilic attack |

Reaction Mechanism Predictions and Transition State Analysis

Computational chemistry is instrumental in elucidating the step-by-step pathways of chemical reactions, known as reaction mechanisms. github.io For reactions involving this compound, such as its synthesis or subsequent transformations, computational methods can map out the entire reaction coordinate.

This involves identifying the reactants, products, and any intermediates, as well as the high-energy transition states that connect them. github.io Transition state theory allows for the calculation of activation energies, which are crucial for predicting reaction rates. github.io For instance, in the synthesis of this molecule, computational analysis could help determine the most favorable reaction pathway by comparing the energy barriers of different proposed mechanisms.

The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes. nih.gov By analyzing the vibrational frequencies of the transition state structure (which should have exactly one imaginary frequency corresponding to the reaction coordinate), chemists can confirm that it is a true saddle point on the potential energy surface. github.io

Spectroscopic Property Predictions (e.g., NMR, IR, Mass Spectrometry)

Computational methods can accurately predict various spectroscopic properties, which are invaluable for compound characterization.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions are based on the calculated electron density around each nucleus. By comparing the computed spectrum with experimental data, the structure and conformation of the molecule can be confirmed. For this compound, distinct signals would be predicted for the protons and carbons of the cyclopentyl ring, the phenyl ring, and the acetic acid moiety.

IR Spectroscopy: Infrared (IR) spectra are determined by the vibrational modes of a molecule. wisc.edu Quantum chemical calculations can compute these vibrational frequencies and their corresponding intensities. Key predicted peaks for this compound would include the characteristic C=O stretch of the carboxylic acid, the O-H stretch, C-H stretches of the aromatic and aliphatic groups, and the C-Br stretch.

Mass Spectrometry: While direct prediction of mass spectra is complex, computational methods can help in understanding fragmentation patterns observed in electron ionization mass spectrometry. nist.gov By calculating the energies of different potential fragment ions, the most likely fragmentation pathways can be identified, aiding in the interpretation of the experimental mass spectrum.

| Spectroscopic Technique | Predicted Key Features for this compound |

| ¹H NMR | Signals for aromatic protons, cyclopentyl protons, and the methine proton adjacent to the carboxyl group. |

| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons (including the carbon bonded to bromine), cyclopentyl carbons, and the chiral carbon. |

| IR | Strong C=O stretching vibration, broad O-H stretching band, aromatic and aliphatic C-H stretching, and a C-Br stretching frequency. |

| Mass Spectrometry | Molecular ion peak and characteristic fragmentation patterns involving loss of COOH, cyclopentyl group, and bromine. |

Molecular Dynamics Simulations for Conformational Landscapes

While quantum chemical calculations provide a static picture of molecular conformations, molecular dynamics (MD) simulations offer a dynamic view of how the molecule behaves over time. elifesciences.orgbiorxiv.org MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of the conformational landscape at a given temperature. nih.gov

The results of MD simulations can be visualized as a conformational landscape, a plot that shows the probability of finding the molecule in a particular conformation. elifesciences.org This landscape can highlight the most stable states and the pathways for conformational change, providing a comprehensive understanding of the molecule's dynamic nature.

Advanced Analytical Methodologies for Characterization and Purity Assessment in Research

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity and quantifying components within a mixture. preprints.orghumanjournals.com It is renowned for its high resolution, accuracy, and efficiency, making it indispensable in pharmaceutical analysis for detecting impurities and degradation products. preprints.org For a compound like (4-Bromo-phenyl)-cyclopentyl-acetic acid, a reversed-phase HPLC (RP-HPLC) method is typically the most suitable approach. humanjournals.comvcu.edu This technique separates compounds based on their hydrophobicity, using a non-polar stationary phase and a polar mobile phase. vcu.edu

The purity of this compound is determined by injecting a solution of the compound into the HPLC system. The chromatogram will show a major peak corresponding to the compound and potentially smaller peaks representing impurities. The percentage purity is calculated based on the relative peak areas. Quantitative analysis can be performed by creating a calibration curve from standards of known concentration.

Below are typical parameters for an RP-HPLC method for the analysis of this compound.

Table 1: Illustrative HPLC Method Parameters

| Parameter | Specification | Purpose |

|---|---|---|

| Column | C18, 150 x 4.6 mm, 5 µm | A common non-polar stationary phase for reversed-phase chromatography, providing good separation for moderately polar compounds. |

| Mobile Phase | Acetonitrile and Water (with 0.1% Formic Acid) | A polar mobile phase. The ratio is optimized (e.g., via gradient elution) to achieve good resolution. humanjournals.com Formic acid helps to ensure the carboxylic acid is in its protonated form, leading to better peak shape. |

| Flow Rate | 1.0 mL/min | A standard flow rate that provides a balance between analysis time and separation efficiency. |

| Detector | UV-Vis Detector at 254 nm | The aromatic phenyl ring in the molecule absorbs UV light, allowing for sensitive detection. |

| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |

| Injection Volume | 10 µL | The amount of sample introduced onto the column. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique for the precise determination of molecular structure. researchgate.netarxiv.org It provides detailed information about the chemical environment, connectivity, and number of different types of atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR). nih.gov

For this compound, ¹H NMR would provide information on the number of protons in different electronic environments, their neighboring protons (through spin-spin splitting), and their relative numbers (through integration). The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule. nih.gov

Table 2: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~12.0 | Singlet (broad) | 1H | Carboxylic acid proton (-COOH) |

| ~7.50 | Doublet | 2H | Aromatic protons ortho to the bromine atom |

| ~7.25 | Doublet | 2H | Aromatic protons meta to the bromine atom |

| ~3.50 | Doublet | 1H | Proton on the carbon alpha to the cyclopentyl and phenyl rings (-CH-) |

| ~2.50 | Multiplet | 1H | Proton on the cyclopentyl ring attached to the alpha carbon |

Table 3: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~175 | Carboxylic acid carbon (-COOH) |

| ~140 | Aromatic carbon attached to the acetic acid moiety |

| ~132 | Aromatic carbons ortho to the bromine atom |

| ~130 | Aromatic carbons meta to the bromine atom |

| ~122 | Aromatic carbon attached to the bromine atom |

| ~55 | Carbon alpha to the cyclopentyl and phenyl rings (-CH-) |

| ~45 | Cyclopentyl carbon attached to the alpha carbon |

| ~30 | Cyclopentyl carbons (-CH₂) |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high precision and to deduce its structure by analyzing fragmentation patterns. bris.ac.uk

For this compound (Molecular Formula: C₁₃H₁₅BrO₂), the molecular weight is approximately 283.16 g/mol . guidechem.com A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks of almost equal intensity, M+ and (M+2)+, separated by 2 m/z units. Analysis of the fragmentation patterns provides further structural confirmation.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z (Mass-to-Charge Ratio) | Ion/Fragment | Significance |

|---|---|---|

| 282 / 284 | [C₁₃H₁₅BrO₂]⁺ | Molecular ion peaks (M⁺ and M+2), confirming the molecular weight and presence of one bromine atom. |

| 237 / 239 | [C₁₂H₁₄Br]⁺ | Loss of the carboxylic acid group (-COOH, 45 Da). |

| 215 / 217 | [C₈H₆BrO₂]⁺ | Loss of the cyclopentyl group (-C₅H₉, 69 Da). |

| 171 / 173 | [C₆H₄BrCH₂]⁺ | A common fragment from brominated benzyl-type compounds. |

| 155 / 157 | [C₆H₄Br]⁺ | Bromophenyl cation. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. It works on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, and the resulting spectrum shows absorption bands corresponding to these vibrations.

The IR spectrum of this compound would display characteristic absorption bands for the carboxylic acid, the aromatic ring, and the aliphatic cyclopentyl group.

Table 5: Characteristic IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3300 - 2500 (broad) | O-H stretch | Carboxylic Acid |

| 3100 - 3000 | C-H stretch | Aromatic Ring |

| 3000 - 2850 | C-H stretch | Cyclopentyl Group (Aliphatic) |

| 1760 - 1690 (strong, sharp) | C=O stretch | Carboxylic Acid |

| 1600 - 1450 | C=C stretch | Aromatic Ring |

| 1320 - 1210 | C-O stretch | Carboxylic Acid |

Chromatographic-Mass Spectrometric Coupling Techniques (e.g., GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. scielo.br It is highly effective for identifying and quantifying volatile and semi-volatile organic compounds in a sample. rjptonline.org

Direct analysis of carboxylic acids like this compound by GC-MS can be challenging due to their polarity and relatively low volatility, which can lead to poor peak shape and thermal degradation in the injector. To overcome this, a derivatization step is often employed. The carboxylic acid is typically converted into a more volatile ester, such as a methyl ester, by reacting it with an agent like diazomethane or methanol with an acid catalyst.

Once derivatized, the sample is injected into the GC. The components are separated based on their boiling points and interaction with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, which provides a mass spectrum. The GC provides the retention time for the derivatized compound, while the MS provides its mass spectrum, allowing for confident identification by comparing the fragmentation pattern to spectral libraries. This technique is exceptionally useful for identifying trace-level impurities that are amenable to gas chromatography.

Applications of 4 Bromo Phenyl Cyclopentyl Acetic Acid As a Synthetic Intermediate

Precursor in the Development of Complex Organic Molecules

The utility of (4-Bromo-phenyl)-cyclopentyl-acetic acid as a precursor lies in the distinct reactivity of its functional groups, which can be manipulated selectively to build intricate molecular architectures.

The bromophenyl group is a cornerstone of its synthetic potential. The bromine atom serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions. libretexts.orgyoutube.com Reactions such as the Suzuki-Miyaura coupling (with boronic acids), Heck coupling (with alkenes), and Buchwald-Hartwig amination (with amines) allow for the substitution of the bromine atom, enabling the connection of the core structure to a wide array of other molecular fragments. libretexts.orgmdpi.com This capability is fundamental in synthesizing complex biaryl compounds or molecules with extended aromatic systems, which are common motifs in pharmaceuticals and materials science. mdpi.comnih.gov For instance, similar bromo-aromatic acids are used as key intermediates in the synthesis of kinase inhibitors and other targeted therapeutics. mdpi.com

The carboxylic acid group offers another avenue for molecular elaboration. It can undergo standard transformations to yield a variety of functional groups:

Amide formation: Coupling with primary or secondary amines to produce amides, a common functional group in biologically active molecules.

Esterification: Reaction with alcohols to form esters, which can be used as protecting groups or to modify the pharmacokinetic properties of a molecule. wikipedia.org

Reduction: Conversion to a primary alcohol, which can then participate in further synthetic transformations.

The combination of these reactive sites allows for a multi-directional approach to synthesis, where different parts of the molecule can be built out in a stepwise fashion.

| Reaction Type | Functional Group Involved | Potential Products |

| Suzuki-Miyaura Coupling | Bromophenyl | Biaryl compounds |

| Heck Coupling | Bromophenyl | Stilbene derivatives |

| Buchwald-Hartwig Amination | Bromophenyl | Aryl amine derivatives |

| Amide Coupling | Carboxylic Acid | Amides |

| Esterification | Carboxylic Acid | Esters |

Building Block for Advanced Chemical Scaffolds

Beyond simple extension, this compound serves as a valuable building block for constructing advanced chemical scaffolds, particularly those relevant to medicinal chemistry.

The cyclopentyl group is a key feature in this context. Unlike flat aromatic rings, the five-membered aliphatic ring provides a three-dimensional, rigid, and non-planar scaffold. nih.gov In drug design, moving from flat, two-dimensional molecules to three-dimensional structures is a critical strategy for improving target selectivity and potency while optimizing physicochemical properties. The cyclopentyl moiety can serve as a conformationally restricted linker or as a core component of more complex ring systems. nih.gov

Its structure is particularly well-suited for the synthesis of spirocyclic compounds . Spirocycles, which contain two rings connected by a single common atom, are increasingly important scaffolds in drug discovery. beilstein-journals.orgnih.gov The acetic acid portion of the molecule can be used as a handle to build a second ring system onto the carbon atom shared with the cyclopentyl group, leading to novel spiro[cyclopentane-heterocycle] frameworks. For example, derivatives of cyclopentylideneacetic acid have been used to synthesize spirocyclic pyrrolidines through (3+2) cycloaddition reactions. researchgate.net This demonstrates the potential for this compound to act as a precursor to complex, three-dimensional structures that occupy a unique chemical space.

| Scaffold Feature | Contribution to Final Molecule |

| Cyclopentyl Ring | Provides a rigid, non-planar, three-dimensional core. |

| Spiro-center Potential | The alpha-carbon can act as a spiro-atom for creating complex spirocyclic systems. beilstein-journals.orgnih.gov |

| Bromophenyl Group | Acts as an anchor point for further diversification via cross-coupling. mdpi.com |

Role in Process Development and Optimization

In the context of large-scale chemical synthesis, such as in the pharmaceutical industry, intermediates like this compound can play a strategic role in process development and optimization. biosynce.comblazingprojects.com

The presence of a halogen, specifically bromine, is a common strategy in the design of efficient, multi-step syntheses. researchgate.net Halogenated intermediates are often crystalline, stable, and easy to handle, which facilitates purification by recrystallization—a robust and scalable technique. researchgate.net This allows for the production of high-purity material early in the synthetic sequence, which is crucial for the success of subsequent steps.

The bromine atom acts as a "late-stage functionalization handle." This means that the core skeleton of the molecule can be assembled and purified, and the key bond-forming reaction (e.g., a cross-coupling) to install the final piece of the molecule can be performed near the end of the synthesis. This approach offers significant advantages in process optimization:

Convergence: It allows for the synthesis of multiple target molecules (analogs) from a single, common intermediate, simply by changing the coupling partner in the final step. This accelerates the exploration of structure-activity relationships in drug discovery. acs.org

Robustness: The key bond-forming reactions involving the bromo-aromatic group are often high-yielding and well-understood, making the process more reliable and scalable. mdpi.com

The physical properties imparted by the cyclopentyl and bromophenyl groups can also aid in process development by influencing the solubility and crystallinity of the intermediate, making extractions and isolations more efficient.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (4-Bromo-phenyl)-cyclopentyl-acetic acid, and how can reaction parameters be optimized?

- Methodology : A multi-step synthesis is typically employed, starting with bromophenylacetic acid derivatives (e.g., 4-Bromophenylacetic acid, CAS 1878-68-8 ). Key steps include:

- Cyclopentyl Group Introduction : Use Friedel-Crafts acylation or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the cyclopentyl moiety.

- Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) to isolate intermediates.

- Optimization : Control temperature (e.g., 0–6°C for boronic acid intermediates ), catalyst loading (e.g., 5–10 mol% Pd), and reaction time (12–24 hrs).

Q. Which spectroscopic techniques are critical for characterizing this compound?

- 1H/13C NMR : Identify aromatic protons (δ 7.2–7.6 ppm for bromophenyl groups ) and cyclopentyl methylene signals (δ 1.5–2.5 ppm).

- Mass Spectrometry : Compare experimental molecular ion peaks with theoretical values (e.g., [M+H]+ calculated for C13H15BrO2: 291.03 g/mol).

- X-ray Crystallography : Resolve stereochemistry and confirm bond lengths (e.g., C-Br bond ~1.89 Å, as seen in bromophenylacetic acid analogs ).

Q. What storage conditions ensure the stability of this compound?

- Temperature : Store at 2–8°C in airtight containers to prevent decomposition .

- Environment : Use desiccants (e.g., silica gel) under inert gas (N2/Ar) to mitigate hydrolysis or oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental and computational spectral data?

- Cross-Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values. For example, discrepancies in carbonyl (C=O) signals may arise from solvent effects or conformational flexibility .

- Impurity Analysis : Use HPLC (C18 column, acetonitrile/water gradient) to detect byproducts. Adjust reaction conditions (e.g., stoichiometry, catalyst purity) to minimize side reactions .

Q. What strategies minimize side reactions during cyclopentyl group functionalization?

- Protecting Groups : Temporarily block reactive sites (e.g., carboxylic acid) with tert-butyl or methyl esters during cyclopentylation .

- Catalyst Screening : Test Pd(PPh3)4 or Buchwald-Hartwig catalysts for coupling efficiency. For sterically hindered substrates, use bulky ligands (e.g., SPhos) .

- Kinetic Control : Conduct reactions at lower temperatures (−20°C to 0°C) to favor mono-substitution over di-adduct formation .

Q. How can intermediates in multi-step syntheses involving this compound be efficiently tracked?

- Analytical Workflow :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.